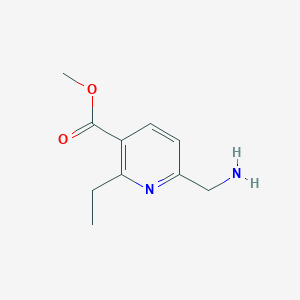

Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate

CAS No.:

Cat. No.: VC17844169

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O2 |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C10H14N2O2/c1-3-9-8(10(13)14-2)5-4-7(6-11)12-9/h4-5H,3,6,11H2,1-2H3 |

| Standard InChI Key | UQLFFUGKGSXEIJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=CC(=N1)CN)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted with three functional groups:

-

Ethyl group (C₂H₅) at the 2-position, influencing steric and electronic properties.

-

Aminomethyl group (CH₂NH₂) at the 6-position, offering nucleophilic reactivity.

-

Methyl ester (COOCH₃) at the 3-position, enabling hydrolysis to carboxylic acids.

The molecular formula C₁₀H₁₄N₂O₂ corresponds to a molecular weight of 194.23 g/mol. Computational analyses of related compounds, such as 6-(aminomethyl)pyridine-3-carboxylate, predict a hydrogen bond donor count of 1 and a rotatable bond count of 1, suggesting moderate flexibility .

Table 1: Comparative Molecular Properties

| Property | Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate | 6-(Aminomethyl)pyridine-3-carboxylate | 2-Amino-6-methylpyridine |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ | C₇H₇N₂O₂ | C₆H₈N₂ |

| Molecular Weight (g/mol) | 194.23 | 151.14 | 108.14 |

| Functional Groups | Ethyl, aminomethyl, methyl ester | Aminomethyl, carboxylate | Amino, methyl |

| Hydrogen Bond Donors | 1 (NH₂) | 1 (NH₂) | 1 (NH₂) |

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Alkylation: 2-Methylpyridine undergoes ethylation using ethyl bromide in the presence of sodium hydride to introduce the ethyl group.

-

Reductive Amination: Introduction of the aminomethyl group via reaction with formaldehyde and ammonium chloride under reducing conditions.

-

Esterification: Carboxylic acid intermediates are treated with methanol and acid catalysts to form the methyl ester.

Key reaction conditions include:

-

Temperature: 80–120°C for alkylation and reductive amination.

-

Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.

-

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial-Scale Production

Industrial methods prioritize efficiency and yield through:

-

Continuous Flow Reactors: Enable precise control of reaction parameters, reducing side products.

-

Catalytic Optimization: Heterogeneous catalysts (e.g., zeolites) improve selectivity during alkylation.

-

Purification Techniques: Crystallization and distillation ensure ≥95% purity for pharmaceutical applications.

Chemical Reactivity and Applications

Reaction Pathways

-

Ester Hydrolysis:

The methyl ester undergoes hydrolysis in aqueous NaOH to yield 6-(aminomethyl)-2-ethylpyridine-3-carboxylic acid, a precursor for further derivatization:This reaction is critical for generating bioactive carboxylic acid derivatives.

-

Amide Formation:

The aminomethyl group reacts with acyl chlorides to form amides, enhancing molecular complexity:Such derivatives are explored as kinase inhibitors in drug discovery .

-

Nucleophilic Substitution:

The ethyl group’s electron-donating effects activate the pyridine ring for electrophilic substitution, enabling halogenation or nitration at the 4-position .

Biological Activity

-

Enzyme Inhibition: The compound’s structural analogs, such as 2-amino-6-methylpyridine, exhibit inhibitory activity against phosphatidylinositol 3-kinase (PI3Kα), a target in cancer therapy .

-

Antimicrobial Potential: Pyridine derivatives with aminomethyl groups demonstrate moderate activity against Gram-positive bacteria, suggesting unexplored applications in antimicrobial agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume